A-1210477, chemically known as 7-(5-((4-(4-(N,N-Dimethylsulfamoyl)piperazin-1-yl)phenoxy)methyl)-1,3-dimethyl-1H-pyrazol-4-yl)-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1H-indole-2-carboxylic acid, is a small molecule classified as a BH3 mimetic. [] BH3 mimetics are a class of small molecules that mimic the activity of BH3-only proteins, which are key regulators of apoptosis. [] In scientific research, A-1210477 is primarily utilized for its ability to selectively inhibit MCL-1, an anti-apoptotic protein of the BCL-2 family. [, ] This selectivity makes it a valuable tool for studying MCL-1 function and its role in cancer cell survival and resistance to other therapies. []
A-1210477 is a small molecule compound developed as a selective inhibitor of the myeloid cell leukemia-1 protein (MCL-1), which plays a crucial role in regulating apoptosis and is often overexpressed in various cancers. This compound has shown promise in preclinical studies for its ability to induce apoptosis in cancer cells dependent on MCL-1 for survival, making it a potential therapeutic agent for treating malignancies such as multiple myeloma and non-small cell lung cancer.
A-1210477 was developed by AbbVie and is classified as an indole amide derivative. It is specifically designed to disrupt the interaction between MCL-1 and pro-apoptotic proteins, thereby promoting apoptosis in cancer cells that rely on MCL-1 for their survival . The compound has been characterized for its biological activity and specificity towards MCL-1, distinguishing it from other B-cell lymphoma 2 family proteins such as BCL-2 and BCL-X_L .
The synthesis of A-1210477 involves several key steps, primarily focusing on the formation of indole amide structures. The detailed protocols for synthesis are documented in supplementary materials associated with related publications. The purity of synthesized compounds is typically confirmed to be greater than 95% using techniques such as liquid chromatography coupled with ultraviolet-visible spectroscopy and mass spectrometry .
The synthetic route includes:
A-1210477's molecular structure features an indole ring system linked to an amide group, which is critical for its interaction with MCL-1. The specific structural formula can be represented as follows:
Key structural data include:
Crystallography studies have been conducted to elucidate the binding interactions between A-1210477 and MCL-1, revealing essential charge-charge interactions that facilitate binding .
A-1210477 primarily functions by inhibiting the interaction between MCL-1 and pro-apoptotic proteins like BIM. It has been shown to induce apoptosis through mechanisms that do not rely on traditional mitochondrial pathways, such as cytochrome c release . The compound demonstrates concentration-dependent effects, with significant activity observed at low micromolar concentrations (5–20 µM) in various cancer cell lines .
Key reactions include:
The mechanism by which A-1210477 induces apoptosis involves several steps:
This unique mechanism highlights A-1210477's potential as a therapeutic agent capable of overcoming resistance mechanisms commonly seen in cancer therapies.
A-1210477 possesses distinct physical and chemical properties that contribute to its biological activity:
Relevant analytical data include:
These properties facilitate its use in both in vitro and in vivo studies.
A-1210477 has several significant applications in cancer research:
The BCL-2 protein family serves as the central regulatory node of the intrinsic apoptosis pathway, maintaining cellular homeostasis through a delicate balance between pro-survival and pro-apoptotic members. Anti-apoptotic proteins (BCL-2, BCL-xL, MCL-1, BCL-W, BFL-1) function as critical survival guardians by sequestering pro-apoptotic effectors (BAX, BAK) and BH3-only activator proteins (BIM, BID, PUMA). Malignant cells exploit this survival mechanism through frequent overexpression of anti-apoptotic members, creating an imbalance in apoptotic priming that confers resistance to cellular stressors, including chemotherapy. Among these, MCL-1 has emerged as a particularly compelling target due to its widespread amplification across diverse malignancies and its unique role in mediating resistance to other BCL-2 family inhibitors [1] [4] [7].
Table 1: Key Anti-Apoptotic BCL-2 Family Proteins and Their Cancer Associations
Protein | Structural Features | Primary Cancer Associations | Therapeutic Inhibitors |
---|---|---|---|
BCL-2 | BH1-4 domains; hydrophobic groove | CLL, AML, lymphoma | Venetoclax (FDA-approved) |
BCL-xL | BH1-4 domains; transmembrane domain | Solid tumors, platelet survival | Navitoclax (thrombocytopenia liability) |
MCL-1 | PEST domain; short half-life (~30 min) | AML, MM, NSCLC, breast cancer | A-1210477, S63845, AMG-176 |
BFL-1 | BH1, BH2, BH3 domains; compact structure | Lymphoma, melanoma | Under development |
MCL-1 exhibits distinct structural characteristics that differentiate it from other BCL-2 family members. The protein contains four BCL-2 homology (BH) domains (BH1-BH4) forming an electropositive hydrophobic groove that binds BH3 domains of pro-apoptotic partners. Its exceptionally large N-terminal region contains a PEST domain (rich in proline, glutamic acid, serine, and threonine residues), which confers a remarkably short half-life (approximately 30 minutes) and rapid turnover. This domain harbors multiple sites for post-translational modifications (phosphorylation, ubiquitination) that regulate MCL-1 stability and function [1] [4] [7].
Genomically, the MCL1 gene (1q21.2) ranks among the most frequently amplified loci in human cancers, occurring in ~40% of multiple myeloma cases and significant subsets of breast cancer, non-small cell lung cancer (NSCLC), and myeloid malignancies. This amplification correlates strongly with poor prognosis and therapy resistance. Functionally, MCL-1 acts as a master survival regulator by binding and neutralizing key pro-apoptotic proteins BAK, BIM, and NOXA. Beyond its canonical anti-apoptotic role, MCL-1 also influences mitochondrial dynamics through interactions with fission/fusion regulators (OPA1, DRP-1), participates in DNA damage repair via KU70/KU80 interactions, and modulates calcium signaling at the endoplasmic reticulum [1] [2] [7].
MCL-1 overexpression represents a dominant resistance mechanism to BH3-mimetics targeting BCL-2 or BCL-xL. In acute myeloid leukemia (AML), elevated MCL-1 expression correlates with primary resistance to venetoclax (BCL-2 inhibitor), as MCL-1 effectively sequesters pro-apoptotic proteins BIM and BAK, maintaining mitochondrial integrity. This resistance is functionally validated by studies demonstrating that siRNA-mediated MCL-1 knockdown restores venetoclax sensitivity in resistant AML models. Similarly, multiple myeloma cells exploit compensatory MCL-1 upregulation following BCL-2 inhibition as a survival adaptation [4] [7] [10].
The therapeutic significance of MCL-1 extends beyond hematologic malignancies. In solid tumors such as NSCLC and breast cancer, MCL1 amplification drives intrinsic chemoresistance, while transcriptional upregulation via STAT3, ERK, or MYC pathways mediates acquired resistance to targeted therapies. The functional indispensability of MCL-1 for tumor survival, coupled with its frequent overexpression in therapy-resistant clones, underscores its validation as a high-priority oncology target [1] [4] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7